molecular formula C20H19NO3 B11691368 (4Z)-4-(4-butoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-(4-butoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11691368
M. Wt: 321.4 g/mol
InChI Key: IVDDQJSSWCHMRB-JXAWBTAJSA-N
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Description

(4Z)-4-(4-butoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(4-butoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 4-butoxybenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid, and the reaction is often carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(4-butoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the benzylidene and oxazolone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-(4-butoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Researchers investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicinal chemistry, derivatives of oxazolone are studied for their pharmacological properties. This compound could serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the production of polymers, dyes, and other materials. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (4Z)-4-(4-butoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-(4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
  • (4Z)-4-(4-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
  • (4Z)-4-(4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Uniqueness

(4Z)-4-(4-butoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is unique due to its butoxy substituent, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds with different alkoxy groups.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

(4Z)-4-[(4-butoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C20H19NO3/c1-2-3-13-23-17-11-9-15(10-12-17)14-18-20(22)24-19(21-18)16-7-5-4-6-8-16/h4-12,14H,2-3,13H2,1H3/b18-14-

InChI Key

IVDDQJSSWCHMRB-JXAWBTAJSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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